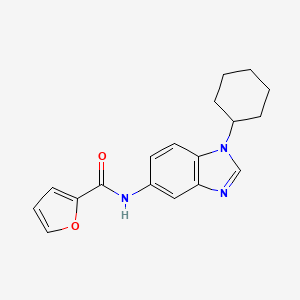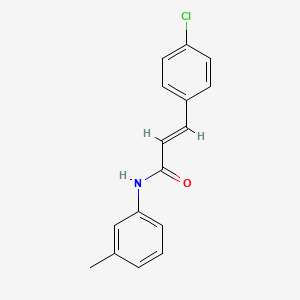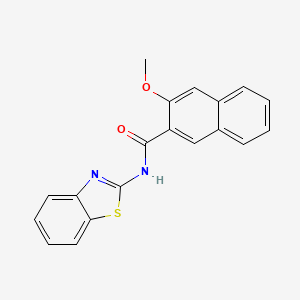
N-(3-chlorophenyl)-2-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring through an amide linkage. The chlorine atom on the phenyl ring is an electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amide group could undergo hydrolysis, acylation, or reduction. The pyrimidine ring could participate in electrophilic substitution reactions, and the chlorine atom could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups on the rings. Generally, we can predict that it would be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar phenyl ring .Scientific Research Applications
Synthesis and Biological Potential
- Antimicrobial Activities : A study described the synthesis of new tetrahydropyrimidine derivatives and their thiazolopyrimidine counterparts as potential biological agents. Some of these compounds showed significant inhibition on bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
Materials Science Applications
- Polymer Synthesis : Research on the synthesis of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrated the production of polymers with high glass transition temperatures and excellent thermal stability. These materials could be useful in high-performance applications due to their solubility in polar solvents and the ability to form transparent and flexible films (Yang & Lin, 1995).
Synthetic Chemistry
- Heterocyclic Compound Synthesis : Another study focused on the heterocyclization reactions leading to the formation of triazolopyrimidines and pyrimidinones, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse heterocyclic structures. These compounds have shown remarkable activity toward fungi, bacteria, and inflammation, indicating their utility in developing new therapeutic agents (Tolba et al., 2018).
Drug Development
- Anti-inflammatory and Antimalarial Agents : Investigations into the structure and bonding of specific pyrimidine derivatives revealed their importance as anti-inflammatory and antimalarial agents. Detailed analysis of these compounds can help in understanding their interactions with biological targets and optimizing their pharmacological properties (Sherlin et al., 2018).
Safety and Hazards
Future Directions
The potential applications of “N-(3-chlorophenyl)-2-pyrimidinecarboxamide” would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, various substituents could be added to the pyrimidine or phenyl rings to enhance its activity or selectivity .
properties
IUPAC Name |
N-(3-chlorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-4-9(7-8)15-11(16)10-13-5-2-6-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOKXEHBJPNUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)

![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)



![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)
![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![5-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5564776.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)
![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)